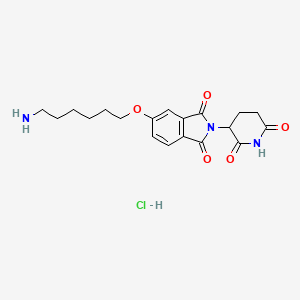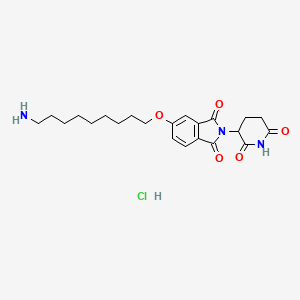
PROTAC CDK9 degrader-7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PROTAC CDK9 Degrader-7 is a heterobifunctional small molecule designed to induce the degradation of cyclin-dependent kinase 9 (CDK9) through the proteolysis targeting chimera (PROTAC) technology. CDK9 is a member of the cyclin-dependent protein kinase family, playing a crucial role in the transcriptional elongation of several target genes. This compound selectively degrades CDK9, sparing other members of the cyclin-dependent kinase family, and has shown potential in treating various malignancies, including pancreatic, prostate, and breast cancers .
Preparation Methods
The synthesis of PROTAC CDK9 Degrader-7 involves the development of a heterobifunctional molecule that can bind both CDK9 and an E3 ubiquitin ligase, such as cereblon (CRBN). The synthetic route typically includes the following steps:
Ligand Synthesis: The synthesis of a ligand that specifically binds to CDK9.
Linker Attachment: The attachment of a linker to the CDK9 ligand.
E3 Ligase Ligand Synthesis: The synthesis of a ligand that binds to the E3 ubiquitin ligase.
Conjugation: The conjugation of the CDK9 ligand-linker complex to the E3 ligase ligand.
Reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the successful formation of the heterobifunctional molecule .
Chemical Reactions Analysis
PROTAC CDK9 Degrader-7 undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents.
Reduction: Reduction reactions can occur, typically involving reducing agents.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
PROTAC CDK9 Degrader-7 has a wide range of scientific research applications:
Chemistry: Used as a tool for studying protein degradation and the ubiquitin-proteasome system.
Biology: Helps in understanding the role of CDK9 in transcriptional regulation and cell cycle control.
Medicine: Shows potential in treating cancers by selectively degrading CDK9, thereby disrupting the transcriptional elongation of oncogenes.
Industry: Utilized in drug discovery and development, particularly in the design of targeted protein degraders .
Mechanism of Action
PROTAC CDK9 Degrader-7 exerts its effects by recruiting the E3 ubiquitin ligase cereblon to CDK9, leading to the ubiquitination and subsequent proteasomal degradation of CDK9. This degradation disrupts the transcriptional elongation of target genes, particularly those involved in cell proliferation and survival. The molecular targets and pathways involved include the ubiquitin-proteasome system and the transcriptional regulatory network .
Comparison with Similar Compounds
PROTAC CDK9 Degrader-7 is unique in its selective degradation of CDK9, sparing other cyclin-dependent kinases. Similar compounds include:
KI-CDK9d-32: Another selective CDK9 degrader that disrupts the MYC transcriptional network.
SLX-3064 and SLX-3065: Potent CDK9 molecular glue degraders active in aggressive variant prostate cancers.
Small Macrocyclic CDK9 Degraders: Designed for enhanced selectivity and efficacy.
These compounds highlight the uniqueness of this compound in its selective targeting and degradation of CDK9, offering potential therapeutic benefits in cancer treatment.
Properties
Molecular Formula |
C43H50Cl2N8O9 |
|---|---|
Molecular Weight |
893.8 g/mol |
IUPAC Name |
4-[(2,6-dichlorobenzoyl)amino]-N-[1-[12-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]dodecanoyl]piperidin-4-yl]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C43H50Cl2N8O9/c44-28-13-11-14-29(45)37(28)40(58)49-30-24-47-51-38(30)41(59)48-26-19-22-52(23-20-26)35(56)16-8-6-4-2-1-3-5-7-9-21-46-34(55)25-62-32-15-10-12-27-36(32)43(61)53(42(27)60)31-17-18-33(54)50-39(31)57/h10-15,24,26,31H,1-9,16-23,25H2,(H,46,55)(H,47,51)(H,48,59)(H,49,58)(H,50,54,57) |
InChI Key |
VOTFYHWCGUFSOV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCCCCCCCCCC(=O)N4CCC(CC4)NC(=O)C5=C(C=NN5)NC(=O)C6=C(C=CC=C6Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-[4-[[4-[[4-[2-[4-[(2S)-3-chloro-2-hydroxypropoxy]phenyl]propan-2-yl]phenoxy]methyl]piperidin-1-yl]methyl]piperidin-1-yl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B10861391.png)






![5-Fluoro-N-(3-(morpholinosulfonyl)phenyl)benzo[b]thiophene-2-carboxamide](/img/structure/B10861453.png)


